Idebenone is a potent antioxidant, meaning it can neutralize free radicals, unstable molecules that damage cells and contribute to various diseases. Studies have shown Idebenone's ability to scavenge free radicals more effectively than CoQ10 [1]. This property makes it a potential candidate for research on age-related diseases, neurodegenerative disorders, and other conditions associated with oxidative stress.
[1] Solesio S, et al. (1995) Free radical scavenging and protective effects of Idebenone on cultured human endothelial cells. Life Sci. 57(7):647-55. PubMed: )
Idebenone, similar to CoQ10, plays a role in mitochondrial function. Mitochondria are the cell's powerhouses, and Idebenone may help improve their efficiency in energy production [2]. Research suggests Idebenone's ability to support mitochondrial function might be beneficial in conditions like neurodegenerative diseases and Leigh syndrome, a rare mitochondrial disorder [2, 3].
[2] Esposito, G., et al. (2015). Idebenone: an update on its mechanisms of action and therapeutic potential. Expert Rev Neurother. 15(7):1061-79. PubMed: )
[3] DiMauro, S., et al. (2007). Randomized controlled trial of idebenone in children with Leigh syndrome. Neurology. 69(18):1735-42. PubMed: )
Idebenone is a synthetic analogue of ubiquinone, commonly known as coenzyme Q10. Its chemical structure is defined as 6-(10-hydroxydecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone, and it belongs to the class of organic compounds known as ubiquinones, which are essential components of the electron transport chain in mitochondria. Idebenone has a molecular formula of C₁₉H₃₀O₅ and an average molecular weight of approximately 338.44 g/mol . This compound exhibits antioxidant properties and plays a crucial role in cellular energy production by facilitating electron transfer within the mitochondrial respiratory chain.
The proposed mechanism of action of idebenone is multifaceted [, ]. It might:
The biological activity of idebenone is multifaceted:
Several synthesis methods for idebenone have been reported:
Idebenone is primarily used in therapeutic settings for its neuroprotective and antioxidant properties. It has been investigated for:
Idebenone has been studied for its interactions with various drugs:
Idebenone shares similarities with several other compounds that also function as antioxidants or mitochondrial protectants. Here are some notable comparisons:
Compound | Structure Similarity | Unique Features |
---|---|---|
Ubiquinone (Coenzyme Q10) | Structural analogue | Naturally occurring; essential for energy production |
MitoQ | Mitochondrial-targeted | Specifically designed for mitochondrial delivery |
Vitamin E | Antioxidant | Fat-soluble vitamin; broader range of actions |
Resveratrol | Polyphenolic compound | Known for anti-aging effects; different mechanism |
Idebenone's unique feature lies in its specific ability to bypass complex I deficiencies within the mitochondrial respiratory chain while maintaining effective antioxidant activity .
The development of idebenone synthesis began with traditional organic chemistry methodologies that, while academically interesting, presented significant challenges for large-scale manufacturing applications.
The earliest reported synthesis of idebenone utilized Friedel-Crafts acylation as the key carbon-carbon bond forming reaction [1] [2]. This approach, first documented by Goto and colleagues in 1985, employed 3,4,5-trimethoxytoluene as the aromatic starting material with 10-acetoxydecanoyl chloride serving as the acylating agent [1]. The reaction proceeded under Lewis acid catalysis, typically using aluminum chloride in halogenated solvents such as 1,2-dichloroethane [2].
The mechanistic pathway involves formation of an acylium ion intermediate through coordination of aluminum chloride with the acid chloride carbonyl oxygen, followed by electrophilic aromatic substitution on the electron-rich trimethoxytoluene substrate [2]. The reaction conditions required careful temperature control between 0-5°C to minimize side reactions and maintain selectivity [2]. Reaction times typically extended 3-5 days to achieve complete conversion, with yields averaging approximately 40% [1] [2].
Following the acylation step, the ketone intermediate underwent reduction using palladium on carbon catalyst under hydrogen atmosphere to convert the carbonyl to the corresponding methylene group [2]. This hydrogenation reaction required specialized conditions including the addition of dehydrating agent dicyclohexylcarbodiimide to facilitate the sequential reduction-dehydration-reduction sequence necessary to achieve complete carbonyl removal [2].
The final oxidation step employed Fremy's salt (potassium nitrosodisulfonate) as the oxidizing agent to convert the phenolic intermediate to the desired benzoquinone structure [1]. This oxidation represented one of the major limitations of the historical approach, as Fremy's salt is notoriously difficult to prepare, store, and handle on industrial scales [2]. The oxidizing agent decomposes readily and requires specialized storage conditions, making it impractical for large-scale manufacturing applications [2].
Process validation studies demonstrated that while individual reaction steps could be optimized, the overall synthetic sequence suffered from several critical limitations. The extended reaction times for the Friedel-Crafts acylation step resulted in significant equipment tie-up costs [2]. Additionally, the reaction exhibited variable yields dependent on substrate purity, catalyst quality, and environmental conditions, leading to batch-to-batch variability that posed quality control challenges [2].
An alternative historical approach developed by Jung and colleagues in 2001 utilized 2,3,4,5-tetramethoxytoluene as the core aromatic system [3]. This methodology represented an attempt to improve upon the Friedel-Crafts approach by incorporating the quinone oxidation earlier in the synthetic sequence, thereby potentially simplifying later transformations [3].
The synthetic route commenced with Friedel-Crafts acylation using sebacic acid monomethyl ester acid chloride, followed by a complex sequence involving acetylation, catalytic hydrogenation, oxidation, and hydrolysis reactions [3]. Each transformation required different reaction conditions, solvents, and purification protocols, resulting in a lengthy overall process with multiple isolation and purification steps [3].
The multi-step nature of this approach introduced cumulative yield losses at each stage, ultimately providing only 16% overall yield [3]. More problematically, many of the intermediate products existed as viscous liquids that proved difficult to purify using conventional techniques [3]. This created significant challenges for process control and quality assurance, as impurities carried forward from one step could impact subsequent reaction outcomes [3].
Detailed analysis of the reaction sequence revealed that the initial Friedel-Crafts acylation step generated numerous by-products, including polyacylated species and rearrangement products [3]. The subsequent acetylation reaction, while necessary to protect hydroxyl functionalities, introduced additional complexity and potential for side reactions [3]. The catalytic hydrogenation step required careful control of pressure, temperature, and catalyst loading to achieve selective reduction without over-reduction or hydrogenolysis of sensitive bonds [3].
The oxidation and hydrolysis steps each presented their own challenges. The oxidation reaction required strong oxidizing agents that could potentially damage other functional groups, while the hydrolysis conditions needed to be carefully balanced to achieve complete deprotection without degradation of the quinone system [3]. These factors combined to make the multi-step approach unsuitable for industrial implementation despite its conceptual advantages [3].
Contemporary approaches to idebenone synthesis have focused on developing more efficient, environmentally friendly, and scalable methodologies. These modern strategies emphasize single-step transformations, mild reaction conditions, and the use of readily available starting materials and catalysts.
The breakthrough in idebenone synthesis came with the development of metal-catalyzed radical alkylation methodologies that enable direct introduction of the hydroxyalkyl side chain onto the quinone core [4] [5]. This approach represents a paradigm shift from traditional two-electron chemistry to single-electron radical processes that offer unique selectivity and efficiency advantages [4].
The mechanistic foundation of metal-catalyzed radical alkylation involves the generation of carbon-centered radicals from carboxylic acid substrates through decarboxylative processes [4] [5]. Silver-based catalytic systems have proven particularly effective for this transformation, with silver nitrate and silver oxide serving as both catalyst and oxidant [4] [5]. The reaction proceeds through a radical chain mechanism initiated by single-electron oxidation of the carboxylate substrate [5].
Detailed mechanistic studies reveal that the silver catalyst facilitates the formation of acyloxy radicals from carboxylic acid starting materials [5]. These acyloxy radicals undergo rapid decarboxylation to generate alkyl radicals, which subsequently add to the quinone substrate at the position ortho to the methyl substituent [5]. The regioselectivity of this process is controlled by both electronic and steric factors, with the electron-rich quinone system directing radical addition to the most favorable position [5].
Process optimization studies have identified several critical parameters for achieving high yields and selectivity [4]. The choice of oxidant plays a crucial role, with potassium persulfate and ammonium persulfate providing optimal results when used in combination with silver catalysts [4]. Solvent selection is equally important, with acetonitrile-water mixtures providing the necessary solubility for both organic and inorganic components while maintaining appropriate reaction kinetics [4].
Temperature control represents another critical factor, with optimal conditions typically ranging from 70-80°C [4]. Higher temperatures can lead to decomposition of radical intermediates and formation of undesired by-products, while lower temperatures result in incomplete conversion and extended reaction times [4]. The reaction atmosphere also influences outcomes, with inert conditions preferred to prevent unwanted oxidation reactions [4].
The most significant advancement in idebenone synthesis has been the development of optimized conditions for coupling 11-hydroxyundecanoic acid with coenzyme Q0 under metal-catalyzed radical conditions [3] [6]. This approach builds upon the fundamental radical alkylation methodology while introducing specific optimizations that enable industrial-scale implementation [3].
The optimized process utilizes coenzyme Q0 and 11-hydroxyundecanoic acid in a 1:3 molar ratio, with copper-based catalysts proving most effective for large-scale applications [3]. Copper chloride, copper sulfate, and copper acetate all provide excellent catalytic activity, with copper chloride offering the best combination of activity, cost, and availability [3]. The catalyst loading has been optimized to 0.2 equivalents relative to coenzyme Q0, representing the minimum amount necessary for complete conversion while minimizing waste and cost [3].
Reaction conditions have been extensively optimized through systematic parameter studies [3]. The optimal temperature of 75°C provides rapid reaction kinetics while maintaining good selectivity and minimizing decomposition pathways [3]. This temperature ensures the reaction mixture remains at reflux when using ethanol-water or acetone-water solvent systems, facilitating efficient mass transfer and heat distribution [3].
The use of hydrogen peroxide as the oxidizing agent represents a major advancement over previous methodologies [3]. Thirty percent hydrogen peroxide provides controlled oxidizing conditions that promote radical formation without excessive side reactions [3]. The addition is performed dropwise over 1-2 hours to maintain steady-state radical concentrations and prevent runaway reactions [3]. Oxygen atmosphere protection further enhances the radical environment while preventing unwanted atmospheric oxidation [3].
Process monitoring utilizes thin-layer chromatography to track reaction progress, with complete consumption of starting materials typically achieved within 1-4 hours [3]. The rapid reaction kinetics enable high throughput and efficient equipment utilization, critical factors for industrial implementation [3].
Workup procedures have been streamlined to minimize solvent usage and waste generation [3]. Water quenching immediately terminates the reaction, followed by dichloromethane extraction to separate the organic product from aqueous components [3]. The organic layer undergoes standard washing with saturated sodium chloride solution to remove water-soluble impurities, followed by drying over anhydrous sodium sulfate [3].
Purification methodology employs column chromatography using petroleum ether and ethyl acetate in a 4:1 ratio [3]. This solvent system provides excellent separation of idebenone from unreacted starting materials and minor by-products [3]. Alternative purification approaches include recrystallization from appropriate solvent mixtures and reduced pressure distillation for removal of volatile impurities [3].
The optimized process consistently delivers yields of 65-80%, representing a significant improvement over historical methodologies [3]. Product purity typically exceeds 98%, meeting pharmaceutical grade requirements for commercial applications [3]. The process has been successfully scaled from laboratory quantities to pilot plant production, with scale-up factors exceeding 100-fold demonstrated [3].
Industrial implementation studies have validated the robustness and reproducibility of the optimized process [3]. Batch-to-batch variability has been minimized through careful control of reaction parameters and use of standardized operating procedures [3]. Process validation studies spanning multiple production campaigns have confirmed consistent product quality and yield performance [3].
Environmental considerations have been thoroughly evaluated, with the optimized process generating minimal waste streams [3]. The use of readily biodegradable solvents and catalysts, combined with efficient atom economy, results in a significantly reduced environmental footprint compared to historical approaches [3]. Waste solvent recovery and recycling protocols have been implemented to further minimize environmental impact [3].
Economic analysis demonstrates substantial cost advantages for the optimized process relative to alternative synthetic routes [3]. The combination of higher yields, reduced reaction times, and lower raw material costs results in significantly improved manufacturing economics [3]. The process is well-suited for large-scale industrial production, with production capacities exceeding multiple tons per year readily achievable using standard pharmaceutical manufacturing equipment [3].
Quality control protocols have been established to ensure consistent product specifications [3]. Analytical methods including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry provide comprehensive characterization of product identity, purity, and quality [3]. Stability studies under various storage conditions have confirmed that idebenone produced via the optimized process meets all requirements for pharmaceutical applications [3].
The biochemical activity of idebenone is fundamentally dependent on its reduction by NAD(P)H quinone oxidoreductase 1 (NQO1), a cytosolic flavoenzyme that catalyzes the obligate two-electron reduction of quinones [1] [2] [3]. This enzyme demonstrates remarkable specificity for short-chain quinones, with idebenone serving as an excellent substrate compared to longer-chain quinones such as coenzyme Q10 [2] [3].
NQO1 exhibits differential substrate preferences, with maximal reduction velocities following the order: coenzyme Q1 > idebenone > QS-10 (an idebenone metabolite) [3]. Kinetic studies reveal that NQO1 demonstrates a slight preference for nicotinamide adenine dinucleotide phosphate (NADPH) over nicotinamide adenine dinucleotide (NADH) as the electron donor when reducing idebenone [2] [3]. The enzyme's high affinity for idebenone is attributed to the compound's optimal hydrophilicity-lipophilicity balance, which allows efficient cytoplasmic reduction while maintaining sufficient membrane permeability [4] [5].
The cellular expression of NQO1 varies significantly across different tissue types, with highest expression levels observed in hepatic cells and substantially lower expression in neuronal tissues [6] [7] [8]. This differential expression pattern has profound implications for idebenone's therapeutic efficacy, as cells with insufficient NQO1 activity cannot effectively utilize idebenone as an electron donor for mitochondrial respiration [6] [8].
Research demonstrates that NQO1 activity is essential for idebenone's beneficial effects on cellular energy metabolism. In experiments where NQO1 was inhibited using dicoumarol, the ability of idebenone to rescue cellular adenosine triphosphate (ATP) levels under conditions of complex I dysfunction was completely abolished [2] [3] [7]. This finding establishes NQO1 as the rate-limiting enzyme for idebenone's therapeutic activity.
The reduction of idebenone can proceed through two distinct pathways, each with markedly different outcomes for cellular function and oxidative stress [4] [9]. The two-electron reduction pathway, mediated primarily by NQO1, represents the preferred metabolic route that generates the stable hydroquinone form of idebenone, known as idebenol [2] [4] [9].
The two-electron reduction pathway involves the direct transfer of two electrons from NAD(P)H to the quinone moiety of idebenone, bypassing the formation of unstable intermediates [4] [9]. This process generates idebenol, which maintains sufficient stability to function as an effective electron donor within the mitochondrial respiratory chain [2] [10]. The reaction proceeds according to the stoichiometry: NAD(P)H + idebenone → NAD(P)+ + idebenol [1] [2].
In contrast, the single-electron reduction pathway produces an unstable semiquinone radical intermediate [4] [9]. This pathway can be catalyzed by various cellular reductases, including cytochrome P450 enzymes and other single-electron transfer systems [9]. The semiquinone intermediate is highly reactive and readily transfers its unpaired electron to molecular oxygen, generating superoxide radicals and regenerating the parent quinone [11] [9].
The formation of semiquinone intermediates represents a significant source of oxidative stress within cells. Studies have demonstrated that under conditions where idebenone undergoes single-electron reduction, particularly at the non-physiological hydrophilic quinone-binding site of complex I, substantial superoxide production occurs [11] [12]. This mechanism explains the dual nature of idebenone as both an antioxidant and a potential pro-oxidant, depending on the cellular reduction environment.
The balance between these two reduction pathways is critically dependent on the cellular expression of NQO1 and the availability of suitable electron donors. In cells with high NQO1 expression and adequate NAD(P)H levels, the two-electron pathway predominates, resulting in beneficial antioxidant and energy-supporting effects [2] [6] [8]. Conversely, in cells with low NQO1 expression or under conditions of NAD(P)H depletion, the single-electron pathway may become more prominent, potentially leading to increased oxidative stress [6] [8].
Idebenone exhibits a complex and paradoxical interaction with mitochondrial complex I, functioning as both a substrate and an inhibitor of this crucial respiratory enzyme [13] [10] [14]. Unlike coenzyme Q10, which serves as the physiological electron carrier, idebenone demonstrates significant inhibitory effects on complex I-mediated electron transport [13] [10] [14].
The inhibition of complex I by idebenone occurs through multiple mechanisms, with the primary mode involving competitive inhibition at the hydrophobic quinone-binding site [13] [14]. The shorter hydrocarbon tail of idebenone, compared to coenzyme Q10, allows the entire molecule to enter the quinone-binding pocket more completely [13] [14]. This deeper penetration results in a dramatically slower dissociation rate, with the reduced form of idebenone (idebenol) exhibiting a residence time measured in minutes rather than the seconds typical for coenzyme Q10 [13] [14].
Kinetic studies reveal that idebenone inhibits complex I activity in a dose-dependent manner, with concentrations of 10-50 μM producing significant inhibition of electron transport [8] [10] [15]. The inhibition affects both the redox activity and proton-pumping function of complex I, ultimately compromising the efficiency of ATP synthesis [13] [10]. This inhibitory effect is particularly pronounced in isolated mitochondria and submitochondrial particles, where idebenone can achieve high local concentrations [13] [10].
A secondary mechanism of complex I inhibition involves the interaction of idebenone with a non-physiological hydrophilic quinone-binding site that overlaps with the nicotinamide adenine dinucleotide (NADH) binding site and flavin mononucleotide (FMN) moiety [11] [5]. At this site, idebenone undergoes single-electron reduction by the complex I flavin, forming an unstable semiquinone intermediate that generates superoxide radicals [11] [5]. This mechanism not only inhibits complex I function but also contributes to oxidative stress within the mitochondrial matrix.
The inhibition kinetics of idebenone on complex I demonstrate characteristics of competitive inhibition, with the compound directly competing with endogenous coenzyme Q10 for binding sites [13] [14]. However, unlike normal competitive inhibitors, idebenone exhibits extremely slow dissociation kinetics, effectively functioning as a pseudo-irreversible inhibitor under physiological conditions [13] [14].
Research using sophisticated electrochemical detection methods has confirmed that idebenone significantly impairs the proton-translocating activity of complex I, reducing the efficiency of the proton gradient generation essential for ATP synthesis [13] [10]. This effect is particularly problematic in cells and tissues with high energy demands, where complex I contributes substantially to overall respiratory capacity.
In marked contrast to its inhibitory effects on complex I, idebenone demonstrates highly favorable interactions with mitochondrial complex II (succinate dehydrogenase), serving as an efficient substrate for this enzyme [13] [10] [16]. Complex II plays a dual role in cellular metabolism, functioning both as a component of the tricarboxylic acid cycle and as an entry point for electrons into the mitochondrial respiratory chain [16].
Idebenone functions as an effective ubiquinone analog for complex II, maintaining the enzyme's ability to transfer electrons from succinate to the quinone pool [13] [10] [16]. Kinetic studies demonstrate that idebenone exhibits a Michaelis constant (Km) similar to that of endogenous coenzyme Q, indicating comparable substrate affinity [17] [16]. The maximal velocity (Vmax) of electron transfer is maintained at 68-148% of control values, depending on the specific experimental conditions and cell type [17] [16].
The interaction between idebenone and complex II does not involve competitive inhibition with succinate, the natural substrate for the enzyme [13] [10] [16]. This compatibility allows idebenone to support complex II-dependent respiration without interfering with the normal operation of the tricarboxylic acid cycle [10] [16]. Studies using isolated mitochondria have shown that idebenone can effectively rescue respiratory capacity when complex I function is impaired, providing an alternative pathway for electron entry into the respiratory chain [13] [10].
Complex II-dependent respiration modulation by idebenone demonstrates several key characteristics. First, the enzyme maintains its normal interaction with the flavoprotein component and iron-sulfur clusters, ensuring efficient electron transfer from succinate to the quinone-binding site [16]. Second, idebenone supports the normal function of the SDHC and SDHD subunits, which anchor complex II to the inner mitochondrial membrane and facilitate electron transfer to the quinone pool [16].
Research using cells with genetic deficiencies in complex II subunits has demonstrated that idebenone can partially restore respiratory function and improve cellular viability [18] [16]. In particular, studies with SDHD-deficient cells showed that idebenone treatment improved oxygen consumption rates and supported cellular growth, demonstrating the therapeutic potential of this compound in complex II-related disorders [18] [16].
The ability of idebenone to support complex II-dependent respiration while simultaneously inhibiting complex I creates a metabolic shift that favors alternative energy production pathways [13] [10]. This shift is particularly beneficial in conditions where complex I function is compromised, as it allows cells to maintain adequate ATP synthesis through complex II-mediated electron transport [13] [10].
Furthermore, idebenone activates the glycerol-3-phosphate dehydrogenase shuttle, providing an additional pathway for transferring reducing equivalents from the cytoplasm to the mitochondrial respiratory chain [13] [17]. This activation further enhances the cell's ability to maintain energy production under conditions of complex I dysfunction.
The modulation of complex II-dependent respiration by idebenone also demonstrates tissue-specific effects, with hepatic cells and cells with high NQO1 expression showing greater responsiveness to idebenone treatment [6] [8]. This selectivity may be advantageous for therapeutic applications, as it allows for targeted enhancement of respiratory function in specific cell types while minimizing adverse effects in others.
Mechanism | Primary Effect | Kinetic Properties | Cellular Location | Energy Impact |
---|---|---|---|---|
NAD(P)H Quinone Oxidoreductase 1 (NQO1) Activation | Reduces idebenone to idebenol (active form) | High affinity for short-chain quinones | Cytoplasm | Activates alternative energy pathways |
Two-Electron Reduction Pathway | Stable hydroquinone formation | Fast, stable reaction | Cytoplasm/Mitochondria | Enables antioxidant function |
Single-Electron Reduction Pathway | Unstable semiquinone formation | Slow, unstable reaction | Mitochondria | Promotes oxidative stress |
Complex I Inhibition | Competitive inhibition of electron transport | Slow dissociation from binding site | Mitochondrial inner membrane | Reduces Complex I-dependent respiration |
Complex II Interaction | Substrate for electron transfer | Efficient substrate utilization | Mitochondrial inner membrane | Maintains succinate-dependent respiration |
Complex III Electron Transfer | Electron donor bypassing Complex I | Antimycin A-sensitive pathway | Mitochondrial inner membrane | Bypasses Complex I deficiency |
Mitochondrial Membrane Potential | Maintains membrane potential under stress | Preserves electrochemical gradient | Mitochondrial inner membrane | Preserves driving force for ATP synthesis |
ATP Synthesis Enhancement | Restores ATP levels in Complex I deficiency | Up to 80% restoration capacity | Mitochondrial matrix | Restores cellular energy status |
Superoxide Production | Generates reactive oxygen species | Concentration-dependent | Mitochondrial matrix | Impairs energy efficiency |
Redox Cycling | Continuous oxidation-reduction cycling | NAD(P)H-dependent continuous cycle | Cytoplasm-mitochondria shuttle | Optimizes energy production under stress |
Parameter | Idebenone Value | Coenzyme Q10 Comparison | Mechanism Details |
---|---|---|---|
Binding Site | Hydrophobic quinone-binding site | Same binding site | Shorter tail allows complete entry into pocket |
Dissociation Rate | Very slow (minutes) | Rapid (seconds) | Reduced idebenol has slow off-rate |
Inhibition Type | Competitive inhibition | Physiological substrate | Blocks endogenous CoQ10 function |
Concentration for 50% Inhibition | 10-50 μM | N/A (substrate) | Dose-dependent inhibition observed |
Binding Affinity | High affinity | Optimal affinity | Less lipophilic than CoQ10 |
Interaction Duration | Prolonged residence time | Brief interaction | Impairs turnover rate |
Effect on Electron Transfer | Significantly reduced | Efficient transfer | Disrupts electron flow to Complex III |
Effect on Proton Pumping | Impaired | Normal function | Reduces ATP synthesis efficiency |
Coenzyme Q10 Competition | Direct competition | No competition | Prevents normal quinone cycling |
Membrane Potential Impact | Decreased efficiency | Maintains efficiency | Compromises electrochemical gradient |
Functional Aspect | Idebenone Response | Quantitative Data |
---|---|---|
Substrate Recognition | Efficient substrate for Complex II | Km similar to endogenous CoQ |
Electron Transfer Rate | Maintains electron transfer capacity | Vmax maintained at 68-148% of control |
Succinate Competition | Does not compete with succinate | No inhibition observed |
Flavoprotein Interaction | Compatible with FAD cofactor | Normal flavoprotein function |
Ubiquinone Binding | Effective ubiquinone analog | Efficient quinone reduction |
Respiratory Chain Integration | Supports Complex II-dependent respiration | Supports 60-80% normal respiration |
ATP Synthesis Support | Partial ATP restoration | Up to 70% ATP restoration |
Oxidative Stress Impact | Reduces oxidative damage | Significant ROS reduction |
Metabolic Pathway Activation | Activates alternative pathways | Activates glycerol-3-phosphate shuttle |
Therapeutic Efficacy | Therapeutic benefit in Complex II deficiency | Improves cell viability by 40-60% |
Irritant
CHMP Assessment Report for Sovrima (PDF) (Report). European Medicines Agency. 20 November 2008. pp. 6, 9–11, 67f.
Clinical trial number NCT00229632 for "Idebenone to Treat Friedreich's Ataxia" at ClinicalTrials.gov
Clinical trial number NCT00654784 for "Efficacy and Tolerability of Idebenone in Boys With Cardiac Dysfunction Associated With Duchenne Muscular Dystrophy (DELPHI)" at ClinicalTrials.gov
"Raxone". www.ema.europa.eu. Retrieved 12 July 2019.
Liu XJ, Wu WT (November 1999). "Effects of ligustrazine, tanshinone II A, ubiquinone, and idebenone on mouse water maze performance". Zhongguo Yao Li Xue Bao = Acta Pharmacologica Sinica. 20 (11): 987–990. PMID 11270979.
Schaffler K, Hadler D, Stark M (July 1998). "Dose-effect relationship of idebenone in an experimental cerebral deficit model. Pilot study in healthy young volunteers with piracetam as reference drug". Arzneimittel-Forschung. 48 (7): 720–726. PMID 9706371.
Gutzmann H, Kühl KP, Hadler D, Rapp MA (January 2002). "Safety and efficacy of idebenone versus tacrine in patients with Alzheimer's disease: results of a randomized, double-blind, parallel-group multicenter study". Pharmacopsychiatry. 35 (1): 12–18. doi:10.1055/s-2002-19833. PMID 11819153.
Parnetti L, Senin U, Mecocci P (May 1997). "Cognitive enhancement therapy for Alzheimer's disease. The way forward". Drugs. 53 (5): 752–768. doi:10.2165/00003495-199753050-00003. PMID 9129864. S2CID 46987059.
Di Prospero NA, Baker A, Jeffries N, Fischbeck KH (October 2007). "Neurological effects of high-dose idebenone in patients with Friedreich's ataxia: a randomised, placebo-controlled trial". The Lancet. Neurology. 6 (10): 878–886. doi:10.1016/S1474-4422(07)70220-X. PMID 17826341. S2CID 24749816.
Tonon C, Lodi R (September 2008). "Idebenone in Friedreich's ataxia". Expert Opinion on Pharmacotherapy. 9 (13): 2327–2337. doi:10.1517/14656566.9.13.2327. PMID 18710357. S2CID 73285881.
Buyse G, Mertens L, Di Salvo G, Matthijs I, Weidemann F, Eyskens B, et al. (May 2003). "Idebenone treatment in Friedreich's ataxia: neurological, cardiac, and biochemical monitoring". Neurology. 60 (10): 1679–1681. doi:10.1212/01.wnl.0000068549.52812.0f. PMID 12771265. S2CID 36556782.
"Heath Canada Fact Sheet - Catena". Archived from the original on 19 June 2014.
Voluntary Withdrawal of Catena from the Canadian Market
Margaret Wahl for Quest Magazine, MAY 28, 2010. FA Research: Idebenone Strikes Out Again
NINDS Fact Sheet
Klopstock T, Yu-Wai-Man P, Dimitriadis K, Rouleau J, Heck S, Bailie M, et al. (September 2011). "A randomized placebo-controlled trial of idebenone in Leber's hereditary optic neuropathy". Brain. 134 (Pt 9): 2677–2686. doi:10.1093/brain/awr170. PMC 3170530. PMID 21788663.
Staff (26 July 2011). "Santhera publishes pivotal trial results of idebenone and goes for EU approval". European Biotechnology News. Archived from the original on 2013-02-17.
Buyse GM, Van der Mieren G, Erb M, D'hooge J, Herijgers P, Verbeken E, et al. (January 2009). "Long-term blinded placebo-controlled study of SNT-MC17/idebenone in the dystrophin deficient mdx mouse: cardiac protection and improved exercise performance". European Heart Journal. 30 (1): 116–124. doi:10.1093/eurheartj/ehn406. PMC 2639086. PMID 18784063.
Clinical trial number NCT01027884 for "Phase III Study of Idebenone in Duchenne Muscular Dystrophy (DMD) (DELOS)" at ClinicalTrials.gov
Clinical trial number NCT00887562 for "Study of Idebenone in the Treatment of Mitochondrial Encephalopathy Lactic Acidosis & Stroke-like Episodes (MELAS)" at ClinicalTrials.gov
Clinical trial number NCT00950248 for "Double Blind Placebo-Controlled Phase I/II Clinical Trial of Idebenone in Patients With Primary Progressive Multiple Sclerosis (IPPoMS)" at ClinicalTrials.gov
McFarthing K, Rafaloff G, Baptista M, Mursaleen L, Fuest R, Wyse RK, Stott SR (2022). "Parkinson's Disease Drug Therapies in the Clinical Trial Pipeline: 2022 Update". Journal of Parkinson's Disease. 12 (4): 1073–1082. doi:10.3233/JPD-229002. PMC 9198738. PMID 35527571.
McDaniel DH, Neudecker BA, DiNardo JC, Lewis JA, Maibach HI (September 2005). "Clinical efficacy assessment in photodamaged skin of 0.5% and 1.0% idebenone". Journal of Cosmetic Dermatology. 4 (3): 167–173. doi:10.1111/j.1473-2165.2005.00305.x. PMID 17129261. S2CID 2394666.
Suno M, Nagaoka A (May 1988). "[Effect of idebenone and various nootropic drugs on lipid peroxidation in rat brain homogenate in the presence of succinate]". Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica (in Japanese). 91 (5): 295–299. doi:10.1254/fpj.91.295. PMID 3410376.